4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure fused with sulfur and nitrogen atoms. Its molecular architecture includes a 2,4-dimethylphenyl group at position 2 and an azepan-1-yl-2-oxoethyl substituent at position 4 (Figure 1). These functional groups confer distinct electronic and steric properties, enhancing its interaction with biological targets such as enzymes or receptors involved in inflammation and cancer pathways .
The compound is synthesized via multi-step organic reactions, often employing catalysts (e.g., palladium) and polar aprotic solvents (e.g., dimethylformamide) to optimize yield and purity. Analytical techniques like HPLC and NMR are critical for structural validation .
Properties
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-11-12-19(18(2)15-17)26-23(28)25(16-22(27)24-13-7-3-4-8-14-24)20-9-5-6-10-21(20)31(26,29)30/h5-6,9-12,15H,3-4,7-8,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAODQWLSSYKSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[2-(azepan-1-yl)-2-oxoethyl]-2-(2,4-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Azepan ring : A seven-membered nitrogen-containing ring that may contribute to the compound's pharmacokinetic properties.
- Benzothiadiazine moiety : Known for its diverse biological activities.
- Dimethylphenyl group : This substituent may enhance lipophilicity and receptor binding affinity.
The biological activity of this compound is thought to be mediated through interactions with various neurotransmitter systems. Preliminary studies suggest it may influence serotonin receptors and potentially modulate dopaminergic pathways. The specific mechanisms remain under investigation but could involve:
- Serotonin Receptor Modulation : Similar compounds have shown affinity for 5-HT receptors, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : Dopaminergic pathways are implicated in reward processing and motor control.
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
Study 1: Antidepressant Activity
In a controlled study involving rodent models, the compound demonstrated significant antidepressant-like effects. After administration, there was a notable increase in serotonin levels within the brain. The study indicated that the compound could serve as a potential treatment for major depressive disorder due to its multimodal action on serotonin receptors and transporters .
Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of the compound in models of neurodegeneration. Initial results suggest that it may reduce oxidative stress markers and improve neuronal survival rates under conditions mimicking neurodegenerative diseases. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiadiazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Pharmacological Comparison of Benzothiadiazine Derivatives
Key Findings:
Substituent-Driven Activity :
- Azepane and dimethylphenyl groups (target compound): Improve metabolic stability and target selectivity compared to simpler analogs like 2-(phenyl)-3H-benzothiadiazine .
- Chlorine substituents : Enhance electrophilicity and kinase inhibition (e.g., PI3Kδ), as seen in CAS 893787-76-3 .
- Methoxy groups : Increase aqueous solubility but reduce lipophilicity, limiting CNS activity in 2-(3,5-dimethoxyphenyl) derivatives .
Pharmacokinetic Profiles :
- The target compound’s azepane ring reduces first-pass metabolism, extending half-life relative to ethyl- or methyl-substituted analogs .
- Chlorinated derivatives (e.g., CAS 893787-76-3) exhibit higher plasma protein binding, reducing free drug availability .
Therapeutic Gaps: While the target compound shows promise in in vitro anti-inflammatory assays, in vivo efficacy data are lacking compared to well-studied analogs like 2-(2-ethylphenyl)-4-[(3-methylphenyl)methyl]-... . None of the compared compounds have advanced to clinical trials, underscoring the need for toxicity profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
